molecular formula C5H5NO2 B189473 3-Hydroxypyridine 1-oxide CAS No. 6602-28-4

3-Hydroxypyridine 1-oxide

Cat. No. B189473
CAS RN: 6602-28-4
M. Wt: 111.1 g/mol
InChI Key: YMEZKRMAPQIBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypyridine 1-oxide, also known as 3-Pyridinol N-oxide, is a chemical compound with the empirical formula C5H5NO2 . It exists in ethanol in the form of a free base and in an acid medium in the form of a conjugate acid . It is used as a peptide coupling agent and can form stable chelate complexes with transition metal ions .


Synthesis Analysis

3-Hydroxypyridine 1-oxide can be synthesized from bio-based furfural over a Raney Fe catalyst . The catalyst activates the aldehyde group of furfural and affords an 18.2% yield of 3-hydroxypyridine at 120 °C with ammonia as the nitrogen source . Another method involves the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure .


Molecular Structure Analysis

The molecular structure of 3-Hydroxypyridine 1-oxide has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The sulfonation of 3-Hydroxypyridine N-oxide in fuming sulfuric acid results in sulfonation in the 2 position of the pyridine ring . A probable scheme for this substitution has been proposed .


Physical And Chemical Properties Analysis

3-Hydroxypyridine 1-oxide is a solid with a melting point of 147-152 °C . It has a molecular weight of 111.10 g/mol .

Scientific Research Applications

Vibrational Spectra and Structure Analysis

  • Scientific Field : Chemistry of Heterocyclic Compounds .
  • Summary of Application : The vibrational spectra of 3-hydroxypyridine 1-oxide and its derivatives were investigated . This study aimed to understand the structure and properties of these compounds.
  • Methods of Application : The study involved the investigation of the vibrational spectra of 3-hydroxypyridine 1-oxide and its derivatives . The assignments of the bands that characterize the OH, N+→C+, and ring C-C bonds were made based on these investigations .
  • Results or Outcomes : It was established that these compounds exist in the crystalline state as associated zwitterions . It was also shown that such associates have a more delocalized π-electron system than the monomers .

NMR Spectroscopy

  • Scientific Field : Chemical Physics .
  • Summary of Application : The study involved the analysis of the parameters of the NMR-13 C and 1 H spectra of derivatives of 3-hydroxypyridine and their N-oxides .
  • Methods of Application : The study involved the use of NMR-13 C and 1 H spectroscopy to analyze the parameters of the derivatives of 3-hydroxypyridine and their N-oxides .
  • Results or Outcomes : The transition from the unoxidized base to the N-oxide is accompanied by a shift of practically all the signals into a higher-field region . A satisfactory correlation exists between the chemical shift and the π-electron density for 2-substituted 3-hydroxypyridine-1-oxides .

Coupling Reagent in Pharmaceutical Industry

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : 3-Hydroxypyridine 1-oxide is used as a coupling reagent to catalyze the formation of amide bonds within a specific commercial Active Pharmaceutical Ingredient (API) process at Bristol-Myers Squibb Pharmaceuticals (BMS) .
  • Methods of Application : 3-Hydroxypyridine 1-oxide promotes the reaction by forming an active ester intermediate which then reacts via SNN mechanism to form the amide bond .
  • Results or Outcomes : The use of 3-Hydroxypyridine 1-oxide as a coupling reagent has been found to be effective in the formation of amide bonds in the pharmaceutical industry .

Iron Chelation

  • Scientific Field : Biochemistry .
  • Summary of Application : 3-Hydroxypyridine 1-oxide is used as an iron chelator .
  • Methods of Application : The compound is used to bind and sequester iron ions to protect against oxidative stress through ferryl heme reduction .
  • Results or Outcomes : The use of 3-Hydroxypyridine 1-oxide as an iron chelator can help protect against oxidative stress .

Reactions with Organomagnesiums and Organolithiums

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 3-Hydroxypyridine 1-oxide is used in reactions with organomagnesiums and organolithiums . This study aimed to understand the structure and properties of these compounds.
  • Methods of Application : The study involved the investigation of the reactions of 3-hydroxypyridine 1-oxide with organomagnesiums and organolithiums . The assignments of the bands that characterize the OH, N+→C+, and ring C-C bonds were made based on these investigations .
  • Results or Outcomes : It was established that these compounds exist in the crystalline state as associated zwitterions . It was also shown that such associates have a more delocalized π-electron system than the monomers .

Synthesis and Reactions of Pyridine N-oxides

  • Scientific Field : Organic Chemistry .
  • Summary of Application : This review describes the synthesis and reactions of pyridine N-oxides within the last ten years .
  • Methods of Application : The study involved the use of different synthetic methods which include ring transformation, classical oxidations using peracids, the use of metalloorganic oxidizing agents and cycloaddition reactions .
  • Results or Outcomes : The N-O moiety of pyridine N-oxides possesses a unique functionality which can act effectively as a push electron donor and as a pull electron acceptor group .

Safety And Hazards

3-Hydroxypyridine 1-oxide is harmful if swallowed or inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The production of pyridine derivatives from bio-based feedstocks instead of fossil fuels is a promising strategy . The development of effective heterogeneous catalysts and mild reaction systems for pyridinization of renewable biomass derivatives remains a huge challenge . This study provides a new way for academia and industry to realize the synthesis of nitrogen-containing chemicals from biomass and its derivatives .

properties

IUPAC Name

1-oxidopyridin-1-ium-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-5-2-1-3-6(8)4-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEZKRMAPQIBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216237
Record name Pyridin-3-ol 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypyridine 1-oxide

CAS RN

6602-28-4
Record name 3-Hydroxypyridine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6602-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypyridine 1-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridin-3-ol 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridin-3-ol 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxypyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
3-Hydroxypyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
3-Hydroxypyridine 1-oxide
Reactant of Route 4
Reactant of Route 4
3-Hydroxypyridine 1-oxide
Reactant of Route 5
3-Hydroxypyridine 1-oxide
Reactant of Route 6
3-Hydroxypyridine 1-oxide

Citations

For This Compound
36
Citations
VP Lezina, AU Stepanyants, LD Smirnov… - Bulletin of the Academy …, 1974 - Springer
Conclusions 1. An analysis of the parameters of the NMR- 13 C and 1 H spectra of derivatives of 3-hydroxypyridine and their N-oxides showed that transition from the unoxidized base …
Number of citations: 3 link.springer.com
JG MURRAY, CR HAUSER - The Journal of Organic Chemistry, 1954 - ACS Publications
… In line with this, 3-hydroxypyridine 1-oxide is a stronger acid than 3hydroxypyridine, the pKa values being 6.4 and 8.6 respectively (9). It should be pointed out that anil VIII and amide IX …
Number of citations: 37 pubs.acs.org
LD Smirnov, VS Zhuravlev, VP Lezina… - Bulletin of the Academy …, 1974 - Springer
… 2,6-bis(Morpholinomethyl)-5-benzyl-3-hydroxypyridine 1-Oxide … 4,6-Diiodo-5-benzyl-3-hydroxypyridine 1-Oxide (V). With … 2-(p-Bromophenylazo)-5-benzyl-3-hydroxypyridine 1-Oxide (IV)…
Number of citations: 3 link.springer.com
BM Bain, JE Saxton - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
Nicotinic acid 1-oxide reacts with acetic anhydride to give as principal product 2-acetylnicotinic acid l-oxide; 2-hydroxynicotinic acid and 6-hydroxynicotinic acid are by-products. …
Number of citations: 16 pubs.rsc.org
S Zhao, C Hu, L Guo, K Li, H Yu - AMB Express, 2019 - amb-express.springeropen.com
… 5c) instead of 2,3-dihydroxypyridine, 3,4-dihydroxypyridine, 3,5-dihydroxypyridine, or 3-hydroxypyridine-1-oxide. No other peak was observed in the HPLC signal, which indicated that …
Number of citations: 6 amb-express.springeropen.com
GP Bean, PJ Brignell, CD Johnson… - Journal of the …, 1967 - pubs.rsc.org
… . Table 2 contains details for exchange in the 2-position of 3-hydroxypyridine 1-oxide. Distinction between the alternative positions at which exchange could have occurred …
Number of citations: 15 pubs.rsc.org
GN Rodionova, RE Lokhov, KM Dyumaev - Chemistry of Heterocyclic …, 1972 - Springer
… the c ~- d type is possible for 3-hydroxypyridine 1-oxide and its derivatives, in analogy with 3… in the present research we proposed to study the structure of 3-hydroxypyridine 1-oxide and …
Number of citations: 1 link.springer.com
K UNDHEIM, V NORDAL, L BORKA - Acta Chem. Scand, 1969 - actachemscand.org
… Therefore 3-hydroxypyridine 1-oxide was 0methylated by heating with dimethyl sulphate. The 3-hydroxyl group did not react under the experimental conditions used. When the 1-…
Number of citations: 0 actachemscand.org
HH Jaffe - Journal of the American Chemical Society, 1954 - ACS Publications
… The substituent constants obtained from the N-oxide of nicotinic acid in water and in 50% ethanol, and from 3-hydroxypyridine 1-oxide agree well with each other; it is worth noting that …
Number of citations: 71 pubs.acs.org
VS Zhuravlev, LD Smirnov, MA Gugunava… - Bulletin of the Academy …, 1973 - Springer
… 6-Methoxy-5-iodo-2-benzyl-3-hydroxypyridine 1-Oxide (X). To a solution of 0.4 g of (III) in 9 … 6-Methoxy-5-piperidinomethyl-2-benzyl-3-hydroxypyridine 1-Oxide (XI). A solution of 0.005 …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.